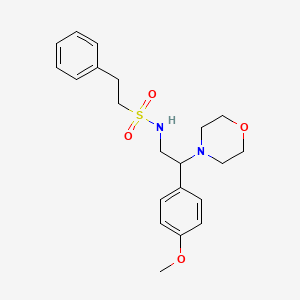

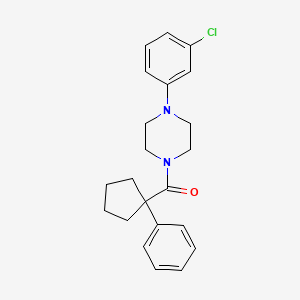

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide, commonly known as MPES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPES belongs to the class of sulfonamide compounds and has been shown to exhibit promising pharmacological properties.

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including this compound, have demonstrated potential as anticancer agents. Researchers have synthesized a series of 2-phenylbenzimidazoles, and some of these compounds exhibit significant activity against cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). Notably, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold enhances the anticancer effect. Additionally, electron-donating groups (e.g., OH, OMe, –NMe₂, –O–CH₂–C₆H₅) contribute to increased activity, while electron-withdrawing groups (e.g., –NO₂, –CF₃) reduce inhibition efficacy .

Pharmacological Activities

This compound falls within the class of benzothiazole derivatives, which are known for their potent pharmacological activities. Researchers have explored these derivatives for experimental drug design due to their diverse therapeutic potential. The compound’s unique structure makes it an interesting moiety for drug development.

N-Alkylation and Amine Preparation

In chemical synthesis, N-alkylation of primary amines and reduction of nitriles and amides are essential steps. This compound can serve as a precursor for secondary amines, contributing to the preparation of various organic molecules .

Treatment of Inflammatory Bowel Disease (IBD)

Studies have investigated the potential of this compound in treating inflammatory bowel disease (IBD). Specifically, it has been evaluated in an induced model of methotrexate (MTX)-induced intestinal mucositis (IM) in mice. The compound demonstrated protective effects, reducing diarrhea severity, mitigating weight loss, and improving survival rates .

Organic Electronics and Optoelectronic Devices

Researchers have explored the use of benzimidazole derivatives in organic electronics and optoelectronic applications. These compounds can serve as building blocks for materials used in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors (FETs). Their unique electronic properties make them promising candidates for next-generation devices .

Mechanism of Action

Target of Action

Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes in the cellular environment . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was also better understood through molecular dynamic simulation .

Biochemical Pathways

Similar compounds have been reported to affect various pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good absorption, distribution, metabolism, excretion, and toxicity properties.

Result of Action

Similar compounds have been reported to have significant effects on cellular morphology and membrane integrity .

Action Environment

Similar compounds have been reported to have different properties under different environmental conditions .

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-26-20-9-7-19(8-10-20)21(23-12-14-27-15-13-23)17-22-28(24,25)16-11-18-5-3-2-4-6-18/h2-10,21-22H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADPSLMGZTYTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2831449.png)

![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)

![2-Chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B2831455.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)

![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)

![(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2831466.png)

![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)